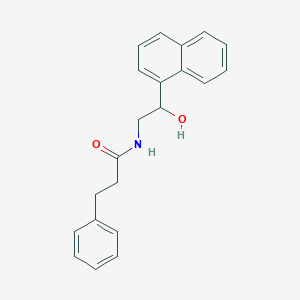

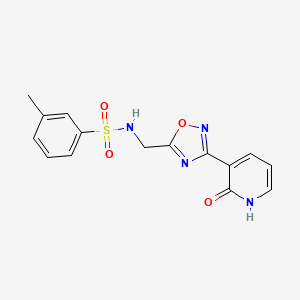

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドは、チアジアゾール誘導体のクラスに属する化合物です。チアジアゾールは、その多様な生物活性で知られており、医薬品化学における潜在的な用途のために広く研究されています。この特定の化合物は、チアジアゾール環にフルオロベンジルチオ基とフルオロベンゾアミド基が置換されており、これらがそのユニークな化学的および生物学的特性に寄与している可能性があります。

準備方法

N-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドの合成は、一般的に、容易に入手可能な前駆体から出発して、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。

チアジアゾール環の形成: チアジアゾール環は、ヒドラジン誘導体を、二硫化炭素と適切なハロゲン化化合物と塩基性条件下で反応させることによって合成できます。

フルオロベンジルチオ基の導入: 次に、チアジアゾール中間体を、塩基の存在下で3-フルオロベンジルブロミドと反応させて、フルオロベンジルチオ基を導入します。

フルオロベンゾアミド基の形成: 最後に、化合物を4-フルオロベンゾイルクロリドと反応させて、目的のN-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドを形成します

化学反応の分析

N-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化され、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、チアジアゾール環またはアミド基を還元する可能性があります。

科学研究における用途

化学: 化合物は、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: in vitroで血小板凝集を阻害する、抗血小板剤としての可能性を示しています。

医学: 化合物は、抗けいれん剤や抗腫瘍剤としての使用を含む、潜在的な治療的用途について調査されています。

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an antiplatelet agent, inhibiting platelet aggregation in vitro.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and antitumor agent.

Industry: It may be used in the development of new materials with specific chemical properties

作用機序

N-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。たとえば、抗血小板剤として、シクロオキシゲナーゼ経路を阻害し、トロンボキサンA2の産生を減らし、血小板凝集を防ぐ可能性があります。 抗けいれん剤として、脳内のガンマ-アミノ酪酸(GABA)のレベルを高め、抑制性神経伝達を増強し、発作活動を減少させる可能性があります.

類似の化合物との比較

N-(5-(3-フルオロベンジルチオ)-1,3,4-チアジアゾール-2-イル)-4-フルオロベンゾアミドは、次のような他のチアジアゾール誘導体と比較することができます。

2-(3-フルオロベンジルチオ)-4-ヒドロキシ-6-メチル-5-(4-ニトロベンジル)ピリミジン: この化合物は、フルオロベンジルチオ基も特徴としていますが、異なるコア構造と追加の官能基を持っています。

2-(3-フルオロベンジルチオ)-5-(4-ピリジル)-1,3,4-オキサジアゾール: この化合物は、同様のフルオロベンジルチオ基を持っていますが、異なるヘテロ環コアを持っているため、異なる化学的および生物学的特性を示します

類似化合物との比較

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can be compared with other thiadiazole derivatives, such as:

2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine: This compound also features a fluorobenzylthio group but has a different core structure and additional functional groups.

2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole: This compound has a similar fluorobenzylthio group but a different heterocyclic core, leading to different chemical and biological properties

特性

IUPAC Name |

4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVGJYCBBLEJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)

![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)

![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)

![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)

![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)